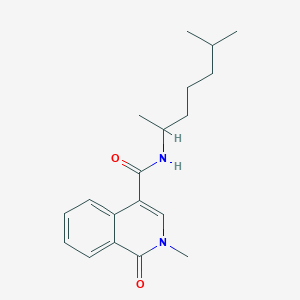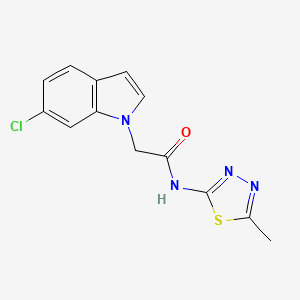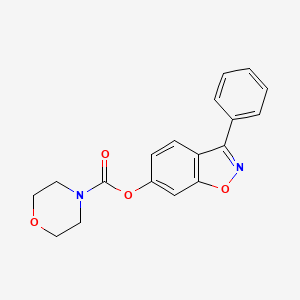![molecular formula C17H25ClN2OS B4511353 N-{3-[(4-chlorobenzyl)thio]propyl}-1-methyl-4-piperidinecarboxamide](/img/structure/B4511353.png)
N-{3-[(4-chlorobenzyl)thio]propyl}-1-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related piperidine derivatives involves multi-step chemical processes, including reactions like elimination, reduction, bromination, and acylation. For instance, preparation methods for similar compounds have been reported, demonstrating the complexity and versatility of synthetic routes to obtain N-{3-[(4-chlorobenzyl)thio]propyl}-1-methyl-4-piperidinecarboxamide analogs (Bi, 2014); (De-ju, 2014).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including N-{3-[(4-chlorobenzyl)thio]propyl}-1-methyl-4-piperidinecarboxamide, can be characterized using spectroscopic methods such as NMR, IR, MS, and sometimes single-crystal X-ray diffraction. These techniques provide detailed information about the compound's molecular framework, including bond lengths, angles, and conformations, crucial for understanding its chemical behavior and interactions (Si-jia, 2012).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, reflecting their reactivity and functional group transformations. These compounds' chemical properties, such as reactivity towards electrophiles, nucleophiles, and oxidizing or reducing agents, are essential for designing synthetic routes and applications in material science, catalysis, and organic synthesis (Wei et al., 2016).
Physical Properties Analysis
The physical properties of N-{3-[(4-chlorobenzyl)thio]propyl}-1-methyl-4-piperidinecarboxamide, such as solubility, melting point, boiling point, and crystal structure, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments, its stability, and its suitability for various applications (Pouramiri et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity patterns, are influenced by the functional groups present in the compound. Studies on similar piperidine derivatives have shown a range of chemical behaviors, making them useful in diverse chemical reactions and as intermediates in organic synthesis (Arthur et al., 2015).
Propriétés
IUPAC Name |
N-[3-[(4-chlorophenyl)methylsulfanyl]propyl]-1-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2OS/c1-20-10-7-15(8-11-20)17(21)19-9-2-12-22-13-14-3-5-16(18)6-4-14/h3-6,15H,2,7-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCFQPMXYIPITH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)NCCCSCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511271.png)


![1-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4511285.png)
![N-[2-(2-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4511290.png)
![2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide](/img/structure/B4511297.png)


![2-[(2-furylmethyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4511312.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4511321.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B4511334.png)
![3-(5-bromo-2-thienyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511336.png)

![5-[4-(3-chlorophenyl)-1-piperazinyl]-5-oxo-N-4-pyridinylpentanamide](/img/structure/B4511358.png)